molecular formula C7H5BF4O2 B1332972 2-Fluoro-5-(trifluoromethyl)phenylboronic acid CAS No. 352535-96-7

2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1332972
CAS RN: 352535-96-7
M. Wt: 207.92 g/mol
InChI Key: KUHVVLFCTMTYGR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenylboronic acid (2F5TFPBA) is a boronic acid derivative that has become increasingly popular in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry. It is a versatile reagent that has been used in a variety of synthetic transformations, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed allylic alkylation, and Heck-Matsuda couplings. 2F5TFPBA has also been used as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of organometallic complexes. In addition, 2F5TFPBA has been used in the synthesis of biologically active compounds, such as peptides, proteins, and small molecule drugs.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-(trifluoromethyl)phenylboronic acid and related compounds have been extensively used in organic synthesis. For example, a one-step concurrent fluoro-trifluoromethylation across the triple bond of arylacetylenes was achieved using a combination of copper(III) complexes and CsF, leading to the production of chemo-, regio-, and stereoselectively (Z)-α-fluoro-β-CF3 styrenes (Song-Lin Zhang, H. Wan, & Wen-Feng Bie, 2017). Additionally, the catalyst 2,4-Bis(trifluoromethyl)phenylboronic acid was found effective for dehydrative amidation between carboxylic acids and amines, playing a crucial role in α-dipeptide synthesis (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

C-H Silylation

The compound has been used in o-C-H silylation of arylboronic acids using 2-pyrazol-5-ylaniline as an ortho-directing agent. This process was catalyzed by RuH(2)(CO)(PPh(3))(3) and proved effective for phenylboronic acids bearing various para-substituents (H. Ihara & M. Suginome, 2009).

Anticancer Research

In cancer research, simple phenylboronic acid derivatives, including 2-Fluoro-6-formylphenylboronic acid, demonstrated significant antiproliferative and proapoptotic effects in ovarian cancer cells. These compounds induced cell cycle arrest and caspase-3 activation, indicating their potential as anticancer agents (Mateusz Psurski, A. Łupicka-Słowik, Agnieszka Adamczyk-Woźniak, J. Wietrzyk, & A. Sporzyński, 2018).

Synthesis of Substituted Phenylboronic Acids

Syntheses of various substituted phenylboronic acids have been reported, including 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, showcasing the versatility of these compounds in organic synthesis and their potential applications in pharmaceuticals and materials science (An Zhong-wei, 2006).

Silicon-Containing Drugs

Phenylboronic acids, includingfluoro-containing derivatives, have been explored as building blocks for the synthesis of silicon-containing drugs. For instance, the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid has been reported, demonstrating its potential use in drug development (Dennis Troegel, F. Möller, C. Burschka, & R. Tacke, 2009).

Trifluoromethyl Ketones Synthesis

These compounds are also instrumental in the synthesis of trifluoromethyl ketones, achieved through palladium-catalyzed cross-coupling reactions of phenyl trifluoroacetate with organoboron compounds. This process yields trifluoromethyl ketones under mild conditions, highlighting the versatility of phenylboronic acids in synthetic chemistry (Ryuki Kakino, I. Shimizu, & A. Yamamoto, 2001).

Hyperbranched Poly(arylene ether)s

The synthesis of hyperbranched poly(arylene ether)s has been reported using a trifluoromethyl-activated trifluoro monomer derived from 4-fluoro-3-trifluoromethylphenylboronic acid. These materials exhibit excellent thermal stability and high molecular weight, showcasing potential applications in advanced material science (Susanta Banerjee, H. Komber, L. Häussler, & B. Voit, 2009).

Mechanism of Action

Target of Action

It’s known that boronic acids are often used in the synthesis of various bioactive compounds, suggesting a broad range of potential targets .

Mode of Action

2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a reactant used for functionalization via lithiation and reaction with electrophiles . It’s also used in selective rhodium-catalyzed conjugate addition reactions . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Biochemical Pathways

It’s known that boronic acids can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, suggesting that this compound could potentially influence a variety of biochemical pathways.

Result of Action

It’s known to be used in the preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents , suggesting that it may have significant effects at the molecular and cellular levels.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if irritation persists .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues. Additionally, this compound can act as a ligand for various metal catalysts, enhancing their reactivity and selectivity in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for fine-tuned regulation of enzyme activity. Additionally, this compound can act as a competitive inhibitor for substrates that bind to the same active site. It also influences gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of boronic acid and other degradation products. These degradation products can have different biochemical properties and may affect cellular processes differently. In in vitro and in vivo studies, the long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the overall efficacy and safety of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biochemical effects. The distribution pattern can influence the overall efficacy and toxicity of this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it can accumulate in the cytoplasm, where it inhibits enzymes and affects cellular metabolism. The subcellular localization can significantly impact the biochemical properties and overall efficacy of this compound .

properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHVVLFCTMTYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376881
Record name 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352535-96-7
Record name 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352535-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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